The compound "6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione" represents a class of heterocyclic compounds that have garnered interest in the field of medicinal chemistry due to their potential therapeutic applications. The structural complexity and the presence of multiple reactive sites within these molecules make them versatile scaffolds for the development of various pharmacologically active agents. The papers provided offer insights into the synthesis, biological activity, and potential applications of related compounds, which can help in understanding the significance of such structures in drug development.
The research on pyrrolidine-2,4-dione derivatives has demonstrated that these compounds can be synthesized with various substituents to yield candidates with excellent herbicidal activities1. The study found that specific structural features are essential for herbicidal potency, which could be extrapolated to the title compound, suggesting its potential use in agricultural chemistry as a herbicide, provided it possesses the necessary structural attributes.
Compounds structurally related to the title compound have been shown to possess antihypertensive properties, acting as potassium channel activators2. This opens up the possibility that the title compound, with appropriate modifications, could be developed into a new class of antihypertensive drugs, potentially offering benefits such as coronary vasodilation and treatment for angina pectoris.
Another study has reported the conversion of related compounds into new antithrombotic agents with favorable cerebral and peripheral effects3. The synthesis of these compounds involved transformations that could be applicable to the title compound, suggesting its potential application in the development of antithrombotic therapies.
6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione is a bicyclic organic compound that has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly for neurological and psychiatric disorders. This compound features a unique structure characterized by a pyrrolo[3,4-b]pyridine core, which is essential for its biological activity. It serves as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules, making it a valuable compound in organic synthesis .
This compound is classified under heterocyclic compounds, specifically as a pyrrolidine derivative. Its molecular formula is with a molecular weight of approximately 244.29 g/mol. The compound can be sourced from various chemical suppliers and is often used in research settings for its synthetic versatility and biological properties .
The synthesis of 6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione typically involves several steps:
This multi-step synthesis allows for the production of high-purity intermediates suitable for further chemical modifications.
The molecular structure of 6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione includes:
The chemical structure can be represented as follows:
6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione participates in several notable chemical reactions:
These reactions highlight the compound's versatility as an intermediate in organic synthesis.
The mechanism of action for 6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione primarily involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. The unique structural features allow it to bind effectively to these targets, modulating their activity and leading to various pharmacological effects.
The exact pathways depend on the specific derivatives synthesized from this compound and their intended therapeutic applications. For instance, modifications at different positions on the bicyclic structure can enhance binding affinities or alter selectivity towards specific receptors involved in neurological functions .
These properties are crucial for determining handling procedures and potential applications in research and industry.
The applications of 6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione are primarily found within medicinal chemistry:
Pyrrolopyridines represent a significant class of nitrogen-containing heterocycles characterized by the fusion of pyrrole and pyridine rings. The specific scaffold pyrrolo[3,4-b]pyridine features a bridgehead nitrogen atom and consists of a pyrrolidine ring fused to a piperidine-2,5-dione system. Within this classification, 6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione (CAS 128740-13-6) exhibits a fully saturated bicyclic framework with two carbonyl groups at positions 5 and 7, rendering it a dihydroimidazo-type structure [3] [7]. The benzyl substituent at the N6 position introduces aromatic character and steric bulk, influencing both reactivity and intermolecular interactions [5] [8]. Key structural parameters include:
Table 1: Structural Features of Pyrrolo[3,4-b]pyridine Derivatives
Feature | 6-Benzyltetrahydro Derivative | General Pyrrolo[3,4-b]pyridine |
---|---|---|
Ring Fusion | Pyrrolidine + Piperidinedione | Variable unsaturation |
Carbonyl Positions | C5 and C7 | May lack carbonyl groups |
N-Substituent | Benzyl group | Alkyl/aryl or hydrogen |
Stereochemistry | cis-fusion of rings (7aH designation) | Variable configurations |
This fully reduced variant contrasts with aromatic pyrrolopyridines, as its saturated nature enhances conformational flexibility while the imide group imposes planarity on the dicarbonyl segment [1] [9].
The synthesis and application of 6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione emerged prominently in the late 20th century, with its CAS registry (128740-13-6) established in 1993 [3]. It serves as a strategic intermediate for complex alkaloid frameworks and pharmacologically active molecules, particularly azabicyclo pyridine derivatives used in neuromodulatory agents [6]. Patent literature reveals its critical role in stereoselective syntheses, where chiral reduction products (e.g., (S,S)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine) function as precursors to bioactive molecules [6]. The compound’s rigidity and hydrogen-bonding capacity facilitated its adoption as a conformationally constrained building block in drug discovery, enabling access to libraries of neuroactive and antimicrobial candidates [5] [8]. Commercial availability from suppliers like Ambeed and AChemBlock since the early 2000s underscores its industrial relevance, with typical purities of 95–98% [2] [3] [8].
The bicyclic imide core of 6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione embodies three critical pharmacophoric elements:
Table 2: Physicochemical Properties of the Bicyclic Imide Core
Property | Value/Characteristics | Biological Implications |
---|---|---|
LogP (Predicted) | ~1.2 | Moderate membrane permeability |
Hydrogen-Bond Acceptors | 2 carbonyl oxygens | Target engagement via H-bonding |
Hydrogen-Bond Donors | 1 (N1-H) | Complementary to receptor sites |
Rotatable Bonds | 2 (N-CH₂-Ph bonds) | Conformational adaptability |
Experimental evidence confirms that modifications at N6 or the carbonyl groups alter target selectivity, validating the core’s role as a versatile pharmacophore [6] [8]. Its incorporation into bioactive molecules often leverages the imide’s rigidity to pre-organize adjacent functional groups for optimal target interactions [3] [5].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2